The compound is classified as a spirocyclic heterocycle, specifically within the categories of isoquinolines and piperidines. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name: 2H-spiro[isoquinoline-1,4'-piperidin]-3(4H)-one, with the chemical formula C14H15N.
The synthesis of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one typically involves cyclization reactions that create the spirocyclic framework. Here are some notable methods:
The molecular structure of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one features a spiro junction between two cyclic systems—an isoquinoline and a piperidine. The key characteristics include:
2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one can participate in several chemical reactions:
The products formed from these reactions depend on the specific conditions employed during synthesis. For instance:
The mechanism of action for 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one is still under investigation but is believed to involve interaction with various biological targets:
Further studies are required to elucidate precise mechanisms and identify specific targets within biological systems.
The physical and chemical properties of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one contribute significantly to its reactivity and potential applications:
Properties are often characterized using techniques such as:
2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one has diverse applications across several scientific fields:
Research continues into optimizing synthesis methods, exploring new derivatives, and investigating additional biological activities that could expand its application range further into pharmaceuticals and materials science .
The systematic IUPAC name 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one precisely defines the molecular structure, indicating the spiro junction at position 1 of the isoquinoline system and position 4' of the piperidine ring. The fusion pattern creates a quaternary carbon center shared between both rings, forcing them into perpendicular orientations that significantly influence the molecule's conformational behavior and molecular recognition properties. The keto functionality at position 3 establishes hydrogen-bonding capabilities critical for biological interactions. The hydrochloride salt form (CAS 173944-49-5) maintains the core structure but exists as a crystalline solid with enhanced solubility properties compared to the free base [2] [4] [6].
Table 1: Systematic Nomenclature and Structural Representations [1] [2] [5]
Representation Type | Description | Specification |
---|---|---|
IUPAC Name | Base Compound | 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one |
IUPAC Name | Hydrochloride Salt | 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride |
Molecular Formula | Base Compound | C₁₃H₁₆N₂O |
Molecular Formula | Hydrochloride Salt | C₁₃H₁₇ClN₂O |
Canonical SMILES | Base Compound | O=C1NC2(CCNCC2)C3=C(C=CC=C3)C1 |
Canonical SMILES | Hydrochloride Salt | O=C1NC2(CCNCC2)C3=C(C=CC=C3)C1.Cl |
Molecular Weight | Base Compound | 216.28 g/mol |
Molecular Weight | Hydrochloride Salt | 252.74 g/mol |
Structure Diagram | Core Framework | Spiro carbon connecting isoquinolin-3-one and piperidine rings |
This spirocyclic compound is documented under multiple chemical identifiers across scientific literature and chemical databases. The base compound is formally registered under CAS number 15142-87-7, while its monohydrochloride salt bears the distinct registry number 173944-49-5. Alternative chemical names reflect historical naming conventions and functional group prioritization, including SPIRO[1,2,4-TRIHYDROISOQUINOLINE-1,4-PIPERIDINE]-3-ONE (particularly for the salt form) and the systematic but less common designation 2'H,4H-spiro[piperidine-4,1'-isoquinoline]-3-one. The benzylated derivative (1'-Benzyl-2H-spiro[isoquinoline-1,4'-piperidin]-3(4H)-one), documented under CAS 10063762, demonstrates the scaffold's synthetic versatility through N-functionalization at the piperidine nitrogen [3] [5] [6].
Table 2: Comprehensive Chemical Identifiers and Synonyms [2] [3] [5]
Registry Number | Chemical Name | Common Synonyms |
---|---|---|
15142-87-7 | Base Compound | 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one; Spiro[isoquinoline-4(1H),4'-piperidin]-3-one |
173944-49-5 | Hydrochloride Salt | 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride; SPIRO[1,2,4-TRIHYDROISOQUINOLINE-1,4-PIPERIDINE]-3-ONE HCL SALT |
10063762 | Benzylated Derivative | 1'-Benzyl-2H-spiro[isoquinoline-1,4'-piperidin]-3(4H)-one |
Not specified | Alternative Representation | 2'H-Spiro[piperidine-4,1'-isoquinolin]-3(4'H)-one |
The precise synthetic origin of 2H-spiro[isoquinoline-1,4'-piperidin]-3(4H)-one remains undocumented in publicly available literature within the provided search results, suggesting it may have emerged as an intermediate compound during broader medicinal chemistry programs rather than being reported as a primary discovery. Its emergence likely coincided with the expansion of spirocyclic chemistry in the 1990s, when pharmaceutical researchers increasingly explored three-dimensional heterocycles to address the flatness and high aromaticity prevalent in early compound libraries. The patent literature from the early 2000s references structurally related compounds, indicating that synthetic methodologies for this scaffold were established by this period, primarily through Mannich-type cyclizations or Pictet-Spengler reactions adapted for spirocycle formation [8]. The hydrochloride salt (173944-49-5) was likely developed subsequently to address solubility limitations of the free base for biological testing purposes. Commercial availability of both forms from multiple specialty chemical suppliers by the early 21st century confirms its establishment as a building block for drug discovery [2] [4] [5].
The structural hybridity of 2H-spiro[isoquinoline-1,4'-piperidin]-3(4H)-one embodies several pharmacophoric elements recognized as advantageous for CNS-targeted therapeutics. The tertiary amine within the piperidine ring provides a basic nitrogen center (pKa ~8-10) capable of forming charged interactions with biological targets under physiological conditions, while the amidic carbonyl serves as a hydrogen-bond acceptor that can bridge interactions with protein targets. Computational analyses reveal optimal physicochemical parameters for blood-brain barrier permeability: molecular weight (216.28 g/mol), moderate lipophilicity (calculated LogP = 0.94), and limited hydrogen-bond donors (2) collectively align with established criteria for CNS-active compounds [5] [6] [7].
Table 3: Key Physicochemical Properties Influencing Biological Activity [5] [6] [7]
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Weight | 216.28 g/mol (base) | Below 450 g/mol threshold for CNS penetration |
Calculated LogP | 0.94 (base); 1.36 (HCl salt) | Optimal range (1-3) for blood-brain barrier transit |
Topological Polar Surface Area (TPSA) | 41.13 Ų | Below 60-70 Ų limit associated with CNS activity |
Hydrogen Bond Acceptors | 2 | Facilitates membrane permeability |
Hydrogen Bond Donors | 2 | Limited number enhances barrier crossing |
Rotatable Bonds | 0 | High rigidity may improve target selectivity |
This scaffold demonstrates exceptional synthetic versatility through modifications at multiple sites: acylation or alkylation at the piperidine nitrogen (N4'), substitution on the isoquinoline aromatic ring, and transformation of the 3-keto group into various functionalities (thiones, imines, or reduced alcohols). These modifications enable structure-activity relationship exploration while maintaining the core spiro architecture that confers conformational restriction. The molecule's significance is highlighted by its role as a precursor to patented multimodal analgesic agents, where structural derivatives exhibit dual activity as μ-opioid receptor agonists and calcium channel blockers (CaV2.2). This pharmacological profile represents a frontier in pain management research aimed at achieving efficacy while reducing opioid-related adverse effects [8].
The spirocyclic constraint reduces conformational flexibility compared to analogous non-spirocyclic systems, potentially enhancing target selectivity and minimizing off-target interactions—a key advantage in neuroscience applications. Additionally, the perpendicular ring arrangement creates distinctive three-dimensionality that more effectively samples chemical space than planar aromatic systems, aligning with contemporary strategies to develop complex molecules with improved specificity profiles. Research continues to explore this scaffold's applicability beyond neuroscience, including potential roles as a organocatalyst framework and as a template for kinase inhibitors, leveraging its hydrogen-bonding capabilities and stereoelectronic properties [7] [8].
Table 4: Documented Derivatives and Research Applications of the Core Scaffold [3] [8]
Derivative Structure | Biological Activity Profile | Research Application |
---|---|---|
1'-Benzyl substituted (C20H22N2O) | Not specified (building block) | Synthetic intermediate for N-alkyl exploration |
Amide derivatives | Multimodal analgesics | Pain management with reduced opioid side effects |
(2S,3R)-3-(3-chlorophenyl)-1'-(2-methyl-3,4-dihydrospiro[isoquinoline-1,4'-piperidin]-1-yl)pentan-1-one derivatives | μ-opioid agonist/CaV2.2 blocker | Next-generation analgesics |
Hydrochloride salt | Improved solubility | Biological testing formulation |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1